![molecular formula C13H15N3S3 B15337794 [Cyanamide(methylthio)methyl] methyl 3,5-dimethylphenylcarbamodithioate](/img/structure/B15337794.png)
[Cyanamide(methylthio)methyl] methyl 3,5-dimethylphenylcarbamodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of [Cyanamide(methylthio)methyl] methyl 3,5-dimethylphenylcarbamodithioate involves several steps. The synthetic routes typically include the reaction of cyanamide with methylthio compounds under controlled conditions. Industrial production methods may involve the use of advanced catalytic processes to ensure high yield and purity .
Análisis De Reacciones Químicas
[Cyanamide(methylthio)methyl] methyl 3,5-dimethylphenylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research:
Chemistry: It is used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: It plays a role in proteomics research, helping to identify and quantify proteins in biological samples.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of [Cyanamide(methylthio)methyl] methyl 3,5-dimethylphenylcarbamodithioate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular processes and pathways .
Comparación Con Compuestos Similares
[Cyanamide(methylthio)methyl] methyl 3,5-dimethylphenylcarbamodithioate is unique due to its specific structural features and reactivity. Similar compounds include:
Cyanamide: Known for its use in agriculture and pharmaceuticals.
Methylthio compounds: Used in various chemical reactions and industrial applications.
This compound stands out due to its combination of cyanamide and methylthio groups, which confer unique properties and reactivity .
Propiedades
Fórmula molecular |
C13H15N3S3 |
|---|---|
Peso molecular |
309.5 g/mol |
Nombre IUPAC |
(N-cyano-C-methylsulfanylcarbonimidoyl) N-(3,5-dimethylphenyl)-N-methylcarbamodithioate |
InChI |
InChI=1S/C13H15N3S3/c1-9-5-10(2)7-11(6-9)16(3)13(17)19-12(18-4)15-8-14/h5-7H,1-4H3 |
Clave InChI |
YWXVKRWMOYZQRG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)N(C)C(=S)SC(=NC#N)SC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


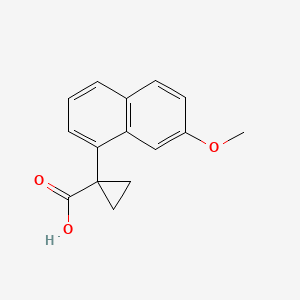
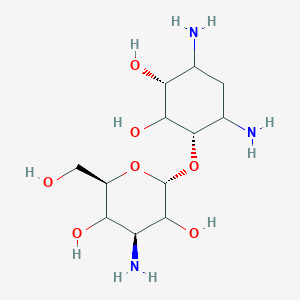
![5,5-Dimethyl-7'-nitrospiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B15337715.png)
![8-[4-(trifluoromethyl)phenyl]sulfonyl-6,7,9,9a-tetrahydro-1H-pyrazino[2,1-c][1,4]oxazin-4-one](/img/structure/B15337722.png)

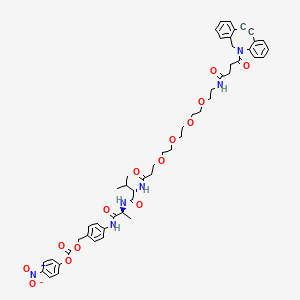
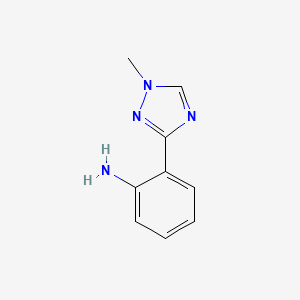
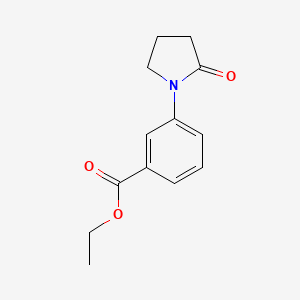
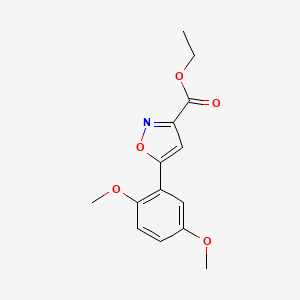
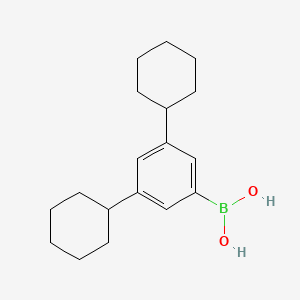
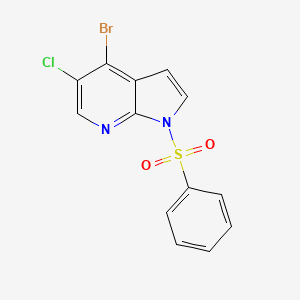
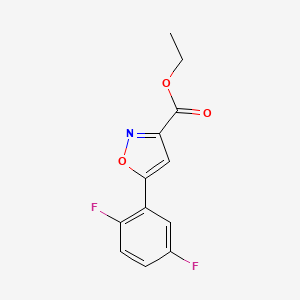
![2,12-DI-Tert-butyl-5,9-bis(4-(tert-butyl)phenyl)-5,9-dihydro-5,9-diaza-13B-boranaphtho[3,2,1-DE]anthracene](/img/structure/B15337783.png)

